N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide is a heterocyclic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The compound features a 2-methylbenzamide group linked to the phenyl ring at position 5 of the imidazopyridazine scaffold.
The methoxy group at position 6 likely enhances metabolic stability and solubility compared to non-substituted analogs, while the 2-methyl substituents on both the benzamide and phenyl rings may influence steric interactions with target proteins .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-6-4-5-7-17(14)22(27)24-18-12-16(9-8-15(18)2)19-13-26-20(23-19)10-11-21(25-26)28-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIECJRHJRQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The coupling of the imidazo[1,2-b]pyridazine derivative with 2-methylphenyl and 2-methylbenzamide moieties is typically carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially opening the ring or reducing double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide exerts its effects is often related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other imidazopyridazine derivatives and benzamide-containing molecules. Below is a comparative analysis based on structural motifs, biological targets, and pharmacological data (where available):
Key Observations
Core Heterocycle Impact: The imidazo[1,2-b]pyridazine core in the target compound distinguishes it from imidazo[1,2-a]pyrimidine derivatives (e.g., ). The 6-methoxy group may improve solubility compared to halogenated analogs (e.g., 2-bromo in ), which could enhance bioavailability .
Substituent Effects: The 2-methylbenzamide group is structurally simpler than the pyrazole-carboxamide in the VEGFR inhibitor from , suggesting a trade-off between synthetic accessibility and target specificity . Compared to the cyclopropylcarbonylamino group in the patented VEGFR inhibitor, the methoxy substituent in the target compound may reduce steric hindrance, favoring interactions with smaller hydrophobic kinase domains .
However, the absence of a cyclopropane or pyrazole moiety may limit potency relative to patented derivatives . The trifluoromethyl groups in befetupitant () highlight the role of fluorine in enhancing metabolic stability, a feature absent in the target compound but relevant for future optimization .
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide is a synthetic compound that exhibits a complex structure with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22N4O3
- Molecular Weight : 378.44 g/mol
- CAS Number : 946382-22-5
The compound features an imidazo[1,2-b]pyridazine moiety, which has been linked to various biological activities, particularly in cancer therapy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to imidazo[1,2-b]pyridazine derivatives. For instance, compounds bearing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. This was assessed using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D culture systems.
- Induction of Apoptosis : The compound may induce apoptosis through various pathways, potentially involving mitochondrial dysfunction and activation of caspases.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit key kinases involved in tumor growth and survival, suggesting that this compound may also function through similar mechanisms.
Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the efficacy of this compound on A549 and HCC827 cell lines. The results indicated:
- IC50 Values :
- A549:
- HCC827:
These values suggest a potent antitumor effect compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 4.01 |
| HCC827 | 5.13 |
Study 2: Comparison with Other Compounds
In comparative studies with other benzimidazole derivatives, the imidazo[1,2-b]pyridazine derivatives exhibited superior activity against lung cancer cells while maintaining lower cytotoxicity towards normal lung fibroblast cells (MRC-5).
Antimicrobial Activity
While primarily studied for its antitumor properties, some derivatives of imidazo[1,2-b]pyridazine have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Safety Profile
Preliminary toxicity assessments indicate that while the compound shows promise as an antitumor agent, further optimization is required to mitigate potential cytotoxic effects on normal cells.
Conclusion and Future Directions
This compound represents a promising candidate for further development in cancer therapy due to its potent biological activity against specific cancer cell lines. Future research should focus on optimizing its structure for enhanced selectivity and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
